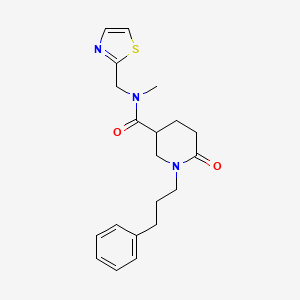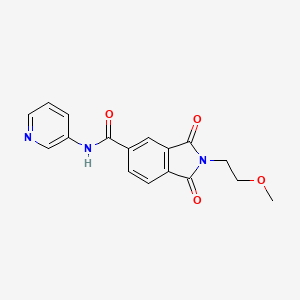![molecular formula C25H19ClN2O2 B5152018 N-[4-(benzoylamino)-3-methylphenyl]-5-chloro-1-naphthamide](/img/structure/B5152018.png)
N-[4-(benzoylamino)-3-methylphenyl]-5-chloro-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(benzoylamino)-3-methylphenyl]-5-chloro-1-naphthamide, commonly known as BML-210, is a synthetic compound that belongs to the family of naphthamides. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of BML-210 is not fully understood, but it is believed to involve the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation. BML-210 has been shown to inhibit COX-2 activity by binding to its active site and preventing the conversion of arachidonic acid into prostaglandins. This leads to a reduction in the inflammatory response and the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects
BML-210 has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that BML-210 inhibits the activity of COX-2, leading to a reduction in the production of prostaglandins. Moreover, BML-210 has been shown to induce apoptosis and inhibit the proliferation of cancer cells by targeting various signaling pathways. Additionally, BML-210 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
BML-210 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. Moreover, BML-210 has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are some limitations to using BML-210 in lab experiments. It has poor solubility in aqueous solutions, making it difficult to administer in vivo. Additionally, the toxicity of BML-210 has not been fully characterized, and its long-term effects on human health are not known.
将来の方向性
There are several future directions for the research on BML-210. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, BML-210 has shown promise as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer. Additionally, BML-210 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and further research is needed to explore its potential as a treatment for these disorders. Finally, the development of new formulations of BML-210 with improved solubility and bioavailability could enhance its therapeutic potential in vivo.
Conclusion
In conclusion, BML-210 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The synthesis method of BML-210 involves the reaction of 5-chloro-1-naphthylamine with 3-methyl-4-aminobenzoyl chloride in the presence of triethylamine. BML-210 has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are some limitations to using BML-210 in lab experiments, including its poor solubility in aqueous solutions and the lack of knowledge about its long-term effects on human health. Further research is needed to explore the potential therapeutic applications of BML-210 in various diseases.
合成法
The synthesis of BML-210 involves the reaction of 5-chloro-1-naphthylamine with 3-methyl-4-aminobenzoyl chloride in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature, and the resulting product is purified through column chromatography. The yield of the synthesis process is approximately 70%, and the purity of the compound is confirmed through NMR and HPLC analysis.
科学的研究の応用
BML-210 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anticancer, and neuroprotective effects in preclinical studies. In vitro studies have demonstrated that BML-210 inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. Moreover, BML-210 has been shown to induce apoptosis and inhibit the proliferation of cancer cells in various cancer types, including breast, lung, and colon cancer. Additionally, BML-210 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-5-chloronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O2/c1-16-15-18(13-14-23(16)28-24(29)17-7-3-2-4-8-17)27-25(30)21-11-5-10-20-19(21)9-6-12-22(20)26/h2-15H,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEQWWQZSKVYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Cl)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-{3-methyl-4-[(phenylcarbonyl)amino]phenyl}naphthalene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5151936.png)
![ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5151943.png)
![methyl 4-({[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5151951.png)

![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5151964.png)
![ethyl 4-amino-2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5151977.png)
![N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B5151983.png)
![methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5152010.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(1-piperidinylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5152014.png)
![N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5152026.png)
![6-amino-3-phenyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5152033.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B5152040.png)
![ethyl 2-({[(4-chlorophenyl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5152042.png)
